molecular formula C23H17FNO4- B1599483 (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate CAS No. 374791-03-4

(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate

Cat. No.: B1599483
CAS No.: 374791-03-4
M. Wt: 390.4 g/mol
InChI Key: UUEGPRZUDVECNF-OAQYLSRUSA-M
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Description

“(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate” is a chemical compound with the molecular formula C23H17FNO4 . It has an average mass of 390.384 Da and a monoisotopic mass of 390.114716 Da .

Scientific Research Applications

Fluorophenyl Compounds in Crystallography and Molecular Interactions

  • Fluorophenyl compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, demonstrate significant structural characteristics in crystallography, showing planar configurations and intermolecular hydrogen bonding, which are essential for understanding molecular interactions and designing new materials (Burns & Hagaman, 1993).

Novel Schiff Bases Synthesis

  • Schiff bases synthesized from fluorophenyl compounds, including those derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Carbon Nanotube Dispersion

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids are utilized as surfactants for carbon nanotubes, highlighting the role of fluorenyl derivatives in nanotechnology for creating homogeneous nanotube dispersions, which could be crucial for various applications including electronics and materials science (Cousins et al., 2009).

Protecting Groups in Organic Synthesis

  • The study of protecting groups, such as 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) for hydroxyl functions, is fundamental in organic synthesis, enabling the selective modification and synthesis of complex organic molecules (Spjut et al., 2010).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/p-1/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-OAQYLSRUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)F)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FNO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426541
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374791-03-4
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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